6-Phosphogluconic acid

Catalog No.
S606740
CAS No.
921-62-0
M.F
C6H13O10P
M. Wt
276.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Phosphogluconic acid

CAS Number

921-62-0

Product Name

6-Phosphogluconic acid

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid

Molecular Formula

C6H13O10P

Molecular Weight

276.14 g/mol

InChI

InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4+,5-/m1/s1

InChI Key

BIRSGZKFKXLSJQ-SQOUGZDYSA-N

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O

Synonyms

6-phospho-D-gluconic acid, 6-phosphogluconate, 6-phosphogluconic acid, gluconate 6-phosphate

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)OP(=O)(O)O
  • Measuring PPP activity

    The level of 6-PGA in cells directly reflects the activity of the PPP. By measuring 6-PGA concentration through techniques like enzymatic assays or liquid chromatography-mass spectrometry (LC-MS): , scientists can assess the PPP's contribution to cellular metabolism under various conditions.

  • Investigating the regulation of the PPP

    Researchers use 6-PGA to study how different factors regulate the PPP. By adding or removing 6-PGA from cell cultures and observing changes in enzyme activity or downstream metabolites, they can gain insights into the mechanisms controlling the pathway's flux.

  • Understanding the Warburg effect

    Cancer cells often exhibit an increased reliance on the PPP, known as the Warburg effect. Studying the metabolism of 6-PGA in cancer cells compared to healthy cells can help researchers understand the specific contributions of the PPP to cancer cell proliferation and identify potential therapeutic targets.

Applications in Enzyme Research

-PGA serves as a substrate for various enzymes involved in the PPP and other metabolic pathways. This makes it a valuable tool for studying enzyme activity and properties:

  • Characterizing enzyme kinetics

    Scientists can use 6-PGA to measure the reaction rate of enzymes like phosphogluconate dehydrogenase and 6-phosphogluconate dehydratase, involved in the metabolism of 6-PGA within the PPP. By varying the concentration of 6-PGA and measuring the reaction rate, they can determine the enzyme's kinetic parameters like Km and Vmax, providing insights into its catalytic efficiency and substrate specificity.

  • Investigating enzyme inhibition

    -PGA can be used to screen for potential inhibitors of enzymes involved in its metabolism. By monitoring the effect of candidate inhibitors on the conversion of 6-PGA to downstream products, researchers can identify compounds that potentially regulate the PPP or other pathways utilizing 6-PGA.

6-Phosphogluconic acid (6-PGA), also known as 6-phospho-D-gluconate or gluconic acid-6-phosphate, is a naturally occurring organic compound classified as a monosaccharide phosphate []. Monosaccharide phosphates are carbohydrates with a phosphate group attached to a simple sugar unit []. 6-PGA is found in all living organisms, from bacteria to humans, and plays a vital role in cellular metabolism [].


Molecular Structure Analysis

6-PGA has a molecular formula of C6H13O10P and a molar mass of 276.135 g/mol []. Its structure consists of a six-carbon sugar backbone (gluconic acid) with a phosphate group attached to the sixth carbon atom. The specific arrangement of hydroxyl groups (OH) and hydrogen atoms (H) around the carbon chain gives it a specific stereochemistry [].


Chemical Reactions Analysis

6-PGA is an essential intermediate in two key metabolic pathways:

  • The pentose phosphate pathway: This pathway plays a crucial role in generating pentose sugars, which are vital for nucleotide synthesis and other cellular functions []. In this pathway, 6-PGA is formed from 6-phosphogluconolactone by the enzyme 6-phosphogluconolactonase []. Subsequently, 6-phosphogluconate dehydrogenase converts 6-PGA into ribulose-5-phosphate through a decarboxylation reaction []. The balanced chemical equation for this reaction is:

6-Phosphogluconic acid + NADP+ -> Ribulose-5-phosphate + CO2 + NADPH + H+ []

  • The Entner-Doudoroff pathway: This pathway is less prevalent than the pentose phosphate pathway but is used by some bacteria to generate energy []. In this pathway, 6-PGA undergoes further breakdown to produce pyruvate and other metabolites [].

In the pentose phosphate pathway, 6-PGA serves as a branchpoint intermediate. It can either be converted into ribulose-5-phosphate for nucleotide synthesis or be directed towards generating NADPH, a crucial reducing agent involved in various cellular processes []. The pentose phosphate pathway is particularly important in rapidly dividing cells, which require a constant supply of nucleotides and reducing equivalents for biosynthesis and antioxidant defense [].

Physical Description

Solid

XLogP3

-4.5

UNII

W31WK7B8U0

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

921-62-0

Wikipedia

6-phospho-D-gluconic acid

Dates

Modify: 2023-08-15

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